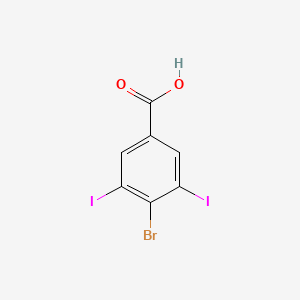

4-Bromo-3,5-diiodobenzoic acid

Description

4-Bromo-3,5-diiodobenzoic acid (CAS: 861117-99-9, molecular formula: C₇H₃BrI₂O₂) is a halogenated benzoic acid derivative with bromine and iodine substituents at the 4th, 3rd, and 5th positions of the aromatic ring. Its molecular structure (Fig. 1) combines steric bulk from iodine atoms with the electron-withdrawing effects of bromine, influencing its reactivity, solubility, and intermolecular interactions. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing complex molecules due to its versatile halogen functionalities .

Properties

IUPAC Name |

4-bromo-3,5-diiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrI2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYACLFCYRGVTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)Br)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrI2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697132 | |

| Record name | 4-Bromo-3,5-diiodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861117-99-9 | |

| Record name | 4-Bromo-3,5-diiodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

4-Bromo-3,5-diiodobenzoic acid (C7H3BrI2O2) is a halogenated aromatic compound with notable biological activities. Its structure includes two iodine atoms and one bromine atom, which contribute to its chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C7H3BrI2O2 |

| Molecular Weight | 337.90 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in organic solvents |

The presence of halogens in the structure enhances the compound's lipophilicity, which can influence its interaction with biological systems.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. A study indicated that halogenated benzoic acids can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of the compound .

Antiviral Activity

In vitro studies have shown that compounds similar to this compound possess antiviral properties against certain viruses. The halogen substituents may play a crucial role in modulating viral replication processes. For instance, compounds with similar structures have been reported to inhibit viral entry and replication in host cells .

Antioxidant Effects

The antioxidant capacity of this compound has been investigated in several studies. It has been shown to scavenge free radicals effectively, potentially protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study tested the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as an alternative treatment option .

- Neuroprotective Effects : Research exploring the neuroprotective properties of halogenated benzoic acids found that this compound could reduce neuronal cell death induced by oxidative stress in vitro. These findings highlight its potential for developing therapies for neurodegenerative conditions like Alzheimer's disease .

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in bacteria.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in viral replication.

- Radical Scavenging : The compound can donate electrons to free radicals, neutralizing them and preventing cellular damage.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-3,5-diiodobenzoic acid has been investigated for its potential as an anti-cancer agent. Its structural analogs exhibit promising activity against various cancer cell lines due to their ability to inhibit specific protein kinases involved in tumor growth. Studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, making them suitable candidates for further development in cancer therapeutics .

Materials Science

In materials science, this compound is employed as a precursor for the synthesis of functionalized polymers and nanomaterials. Its halogenated structure allows for further modification through coupling reactions such as Sonogashira and Suzuki couplings, leading to the formation of conjugated polymers with enhanced electronic properties. These materials are useful in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells .

Analytical Chemistry

This compound serves as a reagent in analytical chemistry for the detection and quantification of various analytes. Its unique spectral properties enable its use in UV-Vis spectroscopy and chromatography techniques. Additionally, it can be utilized in the synthesis of fluorescent probes for biological imaging applications .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzoic Acids: Substituent Effects

3,4-Diiodobenzoic Acid (CAS: 35674-20-5, C₇H₄I₂O₂)

- Structural Differences : Iodine substituents at positions 3 and 4 instead of 3,5.

- Key Properties : Reduced steric hindrance compared to 4-Bromo-3,5-diiodobenzoic acid due to adjacent iodine atoms. Exhibits stronger hydrogen bonding via the carboxylic acid group, as observed in crystal packing studies .

- Applications : Used in crystallography and material science for heavy-atom derivatization .

2-Amino-3,5-diiodobenzoic Acid

- Functional Group Addition: An amino group at position 2 enhances hydrogen-bonding capacity.

- Research Findings: Theoretical and experimental studies reveal that the amino group increases acidity (lower pKa) compared to non-amino analogs. Spectroscopic data (FT-IR, NMR) confirm intramolecular hydrogen bonds between NH₂ and COOH groups, stabilizing the dimeric form in the solid state .

3,5-Dibromo-4-hydroxybenzoic Acid (CAS: 3337-62-0, C₇H₄Br₂O₃)

- Substituent Variation : Bromine at positions 3 and 5, with a hydroxyl group at position 4.

- Key Properties: Hydroxyl group enables stronger intermolecular hydrogen bonds, leading to higher melting points (observed experimentally at ~250°C). Widely used as a biological stain and enzyme inhibitor due to its phenolic moiety .

Fluorinated and Mixed Halogen Analogs

4-Bromo-3,5-difluorobenzoic Acid (CAS: 1349715-55-4, C₇H₃BrF₂O₂)

- Halogen Effects : Fluorine’s electronegativity increases acidity (pKa ~2.1) compared to iodine-containing analogs.

- Synthesis Efficiency : Prepared via bromination of 2,4-difluorobenzonitrile with H₂SO₄, achieving 93–99% yield due to fluorine’s directing effects .

- Applications : Intermediate in agrochemicals, leveraging fluorine’s metabolic stability .

5-Bromo-2,4-difluorobenzoic Acid (CAS: 153556-42-4, C₇H₃BrF₂O₂)

Hydroxy- and Methoxy-Substituted Derivatives

4-Bromo-3,5-dihydroxybenzoic Acid (CAS: 56375-85-0, C₇H₅BrO₄)

- Hydrogen Bonding: Dual hydroxyl groups form extensive hydrogen-bonded networks, as evidenced by its monohydrate crystal structure (space group P2₁/c) .

- Applications : Explored in supramolecular chemistry for designing metal-organic frameworks (MOFs) .

4-Bromo-3,5-dimethoxybenzoic Acid (CAS: 56518-42-4, C₉H₉BrO₄)

Data Table: Comparative Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | Applications |

|---|---|---|---|---|---|---|

| This compound | 861117-99-9 | C₇H₃BrI₂O₂ | 435.81 | Br (4), I (3,5) | N/A | Pharmaceutical intermediates |

| 3,4-Diiodobenzoic acid | 35674-20-5 | C₇H₄I₂O₂ | 385.91 | I (3,4) | 220–222 | Crystallography |

| 3,5-Dibromo-4-hydroxybenzoic acid | 3337-62-0 | C₇H₄Br₂O₃ | 295.91 | Br (3,5), OH (4) | ~250 | Biological stains, enzyme inhibitors |

| 4-Bromo-3,5-difluorobenzoic acid | 1349715-55-4 | C₇H₃BrF₂O₂ | 253.00 | Br (4), F (3,5) | N/A | Agrochemical intermediates |

| 4-Bromo-3,5-dihydroxybenzoic acid | 56375-85-0 | C₇H₅BrO₄ | 233.02 | Br (4), OH (3,5) | N/A | MOF design |

| 4-Bromo-3,5-dimethoxybenzoic acid | 56518-42-4 | C₉H₉BrO₄ | 261.07 | Br (4), OCH₃ (3,5) | 160–162 | Organic synthesis |

Research Findings and Trends

- Halogen Effects : Iodine increases molecular weight and van der Waals interactions, enhancing thermal stability but reducing solubility in polar solvents. Bromine balances reactivity and cost-effectiveness in synthesis .

- Hydrogen Bonding: Hydroxyl and amino groups dominate crystal packing via O–H⋯O and N–H⋯O interactions, critical for designing co-crystals .

- Synthetic Challenges : Iodination often requires harsh conditions (e.g., HI/AcOH), whereas bromination is more straightforward, as seen in 3,5-Dibromo-4-hydroxybenzoic acid synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.